2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It has a chromeno[2,3-d]pyrimidin-4(5H)-one core, which is a fused ring system containing a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a chromene ring (a benzene ring fused with a three-membered heterocycle containing an oxygen atom). This core is substituted with a 5-bromo-2-hydroxyphenyl group and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. One possible approach could involve the use of Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the bromine atoms could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds similar to the specified molecule have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel chromenopyrimidine derivatives have shown pronounced antibacterial and antifungal properties, suggesting their potential application in treating infectious diseases caused by various pathogens (Kamdar et al., 2011). These activities highlight the relevance of such compounds in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Further research into chromenopyrimidinone derivatives has revealed significant anti-inflammatory and analgesic properties, as demonstrated by synthesized compounds exhibiting considerable activity in in-vivo studies (Chaydhary et al., 2015). These findings suggest the utility of these molecules in exploring new treatments for inflammation and pain management.
DNA Cleavage and Anticancer Activities
Another area of application for compounds structurally related to the specified molecule includes DNA cleavage studies and potential anticancer activities. Certain pyrimidine derivatives of the coumarin moiety have demonstrated not only analgesic and anti-pyretic activities but also significant DNA cleavage capabilities (Keri et al., 2010). Such studies provide a foundation for the development of novel therapeutic agents targeting cancer cells.
Synthesis and Chemical Reactions
The synthetic pathways and chemical reactions involving chromenopyrimidinone derivatives are of particular interest in medicinal chemistry and organic synthesis. Research has led to the development of facile and versatile procedures for synthesizing functionalized novel chromenopyrimidinones, contributing to the broader field of heterocyclic chemistry and the exploration of new pharmaceuticals (Sambaiah et al., 2017).
Future Directions
properties
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWBPDJGKGPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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